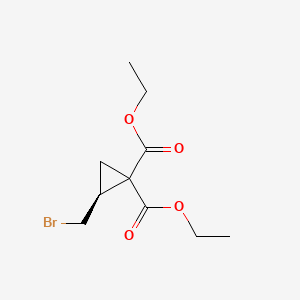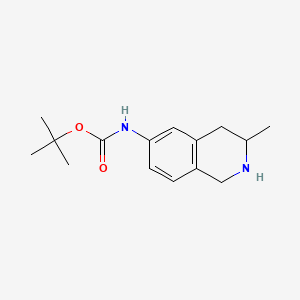
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is a chemical compound that features a dimethylamino group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride typically involves the reaction of 3-(Dimethylamino)-2-fluoropropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Dimethylaminopropylamine
Uniqueness
3-(Dimethylamino)-2-fluoropropan-1-olhydrochloride is unique due to the presence of both a fluorine atom and a dimethylamino group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group provides opportunities for various chemical modifications.
Propriétés
Formule moléculaire |
C5H13ClFNO |
|---|---|
Poids moléculaire |
157.61 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-fluoropropan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-7(2)3-5(6)4-8;/h5,8H,3-4H2,1-2H3;1H |
Clé InChI |
KHCCPXGLQFXTCE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CO)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
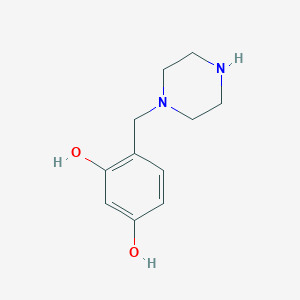
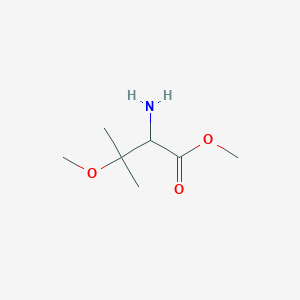
![2-Bromo-5-methyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15312436.png)
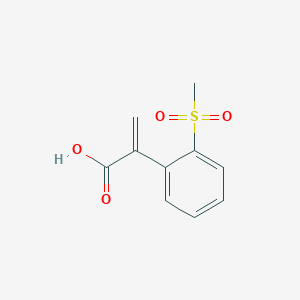

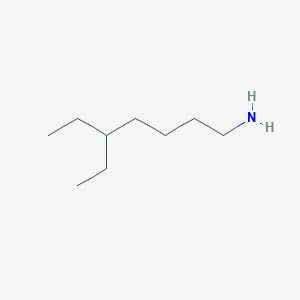
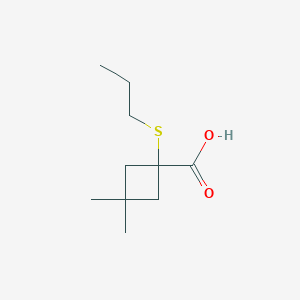
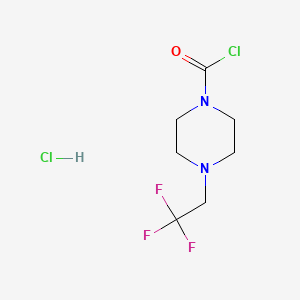
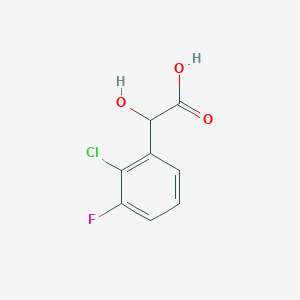

![2-[4-Bromo-2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15312487.png)
